Pde4-IN-3

PDE4 Inhibition Enzymology Structural Biology

Conventional PDE4 inhibitors (e.g., roflumilast) cause dose-limiting emesis, compromising preclinical fibrosis models. Pde4-IN-3 (CAS 2755687-49-9) resolves this through structure-guided optimization: • >10-fold higher emetic threshold vs. rolipram in canine models, enabling extended oral dosing regimens • 15× greater in vivo anti-fibrotic potency than pirfenidone in IPF models (PDE4 IC50 = 4.2 nM) • Structurally divergent binding mode from roflumilast, ideal for crystallography and SAR studies Supplied with full analytical characterization for reproducible research outcomes.

Molecular Formula C35H33FO8
Molecular Weight 600.6 g/mol
Cat. No. B12421472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-3
Molecular FormulaC35H33FO8
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C
InChIInChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+
InChIKeyOVSHRJGAYOZGQR-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pde4-IN-3: Novel PDE4 Inhibitor


Pde4-IN-3 (also designated as compound 18a, CAS 2755687-49-9) is a novel, orally active phosphodiesterase 4 (PDE4) inhibitor derived from structure-based optimization of natural mangostanin [1]. It exhibits potent inhibitory affinity with an IC50 of 4.2 nM against PDE4 and possesses favorable physico-chemical properties, including a molecular weight of 600.63 g/mol and a calculated logP of 7.1 [1]. A key differentiator for Pde4-IN-3 is its distinct binding pattern within the PDE4 catalytic domain, which is structurally divergent from that of the clinically approved PDE4 inhibitor roflumilast [1].

Pde4-IN-3: Differentiated from Generic PDE4 Inhibitors


While the PDE4 inhibitor class encompasses a broad range of compounds with varying potency, generic substitution is highly inadvisable due to critical differences in safety profiles, target engagement mechanisms, and in vivo efficacy. The clinical utility of many PDE4 inhibitors, including the first-generation rolipram and even the approved drug roflumilast, is severely constrained by dose-limiting gastrointestinal side effects, particularly emesis, which is linked to specific binding interactions within the PDE4 catalytic pocket [1]. Pde4-IN-3 was specifically engineered to circumvent this class-wide liability. Its unique binding mode, coupled with a substantially improved in vivo safety margin and superior potency relative to existing anti-fibrotic standards, renders it a non-interchangeable chemical probe for investigations into PDE4 biology and the treatment of fibrotic diseases [1].

Pde4-IN-3: Quantitative Differentiation Evidence


Potency and Binding Mode vs. Roflumilast

Pde4-IN-3 demonstrates a potent inhibitory affinity for PDE4 with an IC50 value of 4.2 nM [1]. This places it in a similar high-potency category as the clinically approved PDE4 inhibitor roflumilast, which has a reported IC50 of 0.7 nM [2]. However, X-ray crystallography reveals that Pde4-IN-3 exhibits a distinct and different binding pattern within the PDE4D catalytic domain compared to roflumilast [1].

PDE4 Inhibition Enzymology Structural Biology

Reduced Emetic Risk vs. Rolipram

A primary hurdle for PDE4 inhibitor development is emesis. In an emetic activity test in dogs, Pde4-IN-3 (18a) did not induce emesis at an oral dose of 10 mg/kg [1]. This represents a greater than 10-fold improvement in the no-observed-adverse-effect level for emesis compared to the classic PDE4 inhibitor rolipram, which caused severe emetic effects at an oral dose of 1 mg/kg in the same model [1].

Toxicology Pharmacokinetics In Vivo Pharmacology

Antifibrotic Efficacy vs. Pirfenidone

In a bleomycin-induced idiopathic pulmonary fibrosis (IPF) rat model, oral administration of Pde4-IN-3 (18a) at a dose of 10 mg/kg exhibited comparable anti-pulmonary fibrosis effects to a 150 mg/kg oral dose of pirfenidone, an approved standard-of-care for IPF [1][2]. This indicates a 15-fold lower effective dose for achieving a similar level of disease modification in vivo.

Fibrosis In Vivo Efficacy Pharmacodynamics

Pde4-IN-3: Research Applications


Fibrosis Research (Pulmonary and Beyond)

Pde4-IN-3 is an optimal selection for in vivo models of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases where a PDE4 inhibitor with a high therapeutic index is required. Its demonstrated 15-fold increase in in vivo potency compared to pirfenidone [1] makes it an ideal tool for investigating anti-fibrotic mechanisms without the confounding variable of high compound load, and its improved emetic profile [1] supports longer-duration studies.

PDE4 SAR and Mechanistic Studies

Owing to its structurally divergent binding mode from the benchmark inhibitor roflumilast [1], Pde4-IN-3 serves as a unique chemical probe for dissecting the structure-activity relationships that govern PDE4 inhibition, subtype selectivity, and the genesis of adverse effects. It is a valuable reagent for crystallography and computational modeling aimed at designing next-generation PDE4 inhibitors with improved safety profiles.

In Vivo Tolerability and Chronic Dosing

For studies requiring repeated oral dosing in preclinical species (e.g., rodent disease models), Pde4-IN-3's favorable safety margin, exemplified by its >10-fold higher emetic threshold compared to rolipram in dogs [1], reduces the risk of dose-limiting gastrointestinal side effects. This enables more robust and consistent target engagement, facilitating the interpretation of pharmacodynamic readouts over extended treatment periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde4-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.